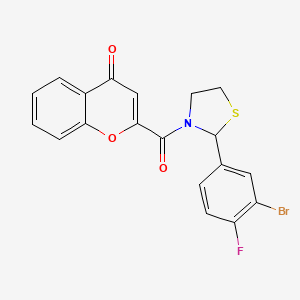

4-(2,4-dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

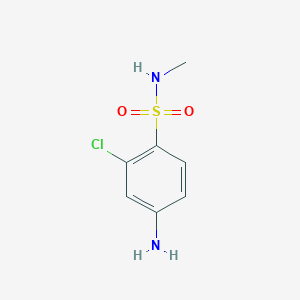

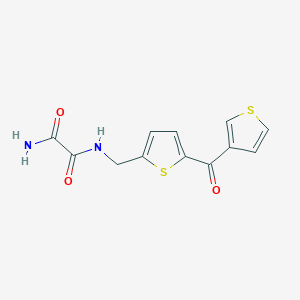

The compound “4-(2,4-dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one” is a benzoxazinone derivative. Benzoxazinones are a type of organic compound that contain a benzene ring fused to an oxazine ring . They are known for their wide range of biological activities and are found in various plants .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring attached to an oxazine ring with various substitutions. The exact structure would depend on the positions of the methyl and benzyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, benzoxazinones are typically solid at room temperature and have relatively high melting points .Scientific Research Applications

Pharmacological Applications

A notable application of benzoxazin-4-ones is in the realm of pharmacology, where these compounds exhibit hypolipidemic properties. For instance, derivatives bearing a 4-(1,1-dimethylethyl)phenyl group at the 2-position have shown hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein elevating properties. This activity was optimal when the 6-position was substituted by a bromine atom, suggesting potential applications in developing lipid-altering drugs (Fenton et al., 1989).

Materials Science

In materials science, benzoxazinone derivatives have been utilized in the synthesis of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition. This process highlights the role of benzoxazine dimers as novel ligands for rare earth metal ions, leading to the production of single-phase ceria nanoparticles with potential applications in catalysis and materials engineering (Veranitisagul et al., 2011).

Chemical Synthesis

Benzoxazin-4-ones serve as key intermediates in the synthesis of various chemically and biologically significant compounds. For example, they are used as potent alternate substrate inhibitors of human leukocyte elastase, with significant implications in designing inhibitors with therapeutic potential against inflammatory diseases (Krantz et al., 1990). Additionally, the synthesis of benzoxazinyl pyrazolone arylidenes demonstrates the antimicrobial and antioxidant capabilities of benzoxazin-4-one derivatives, further showcasing their versatility in chemical synthesis and potential pharmaceutical applications (Sonia et al., 2013).

properties

IUPAC Name |

4-[(2,4-dimethylphenyl)methyl]-2-methyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-12-8-9-15(13(2)10-12)11-19-16-6-4-5-7-17(16)21-14(3)18(19)20/h4-10,14H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSSFSSSSNHWMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2O1)CC3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

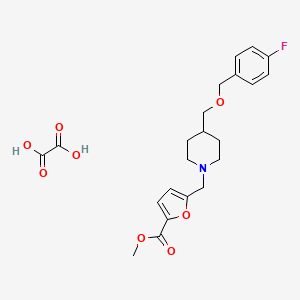

![N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B2696204.png)

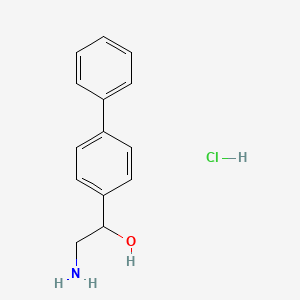

![1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}ethyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2696216.png)

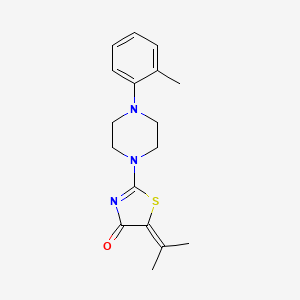

![N-(2-methoxyethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2696222.png)